Thiazovivin
Overview
Description
Thiazovivin is a drug that acts as a potent and selective inhibitor of the enzyme Rho kinase . It is used alongside a cocktail of other growth factors and modulators in cell culture techniques for the generation of induced pluripotent stem cells .
Molecular Structure Analysis
The molecular formula of Thiazovivin is C15H13N5OS . It has a molar mass of 311.36 g/mol .Chemical Reactions Analysis
Thiazovivin is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a role in cell polarity, contraction, and actin cytoskeleton reorganization .Physical And Chemical Properties Analysis
Thiazovivin has a molecular weight of 311.36 .Scientific Research Applications
Anticancer and Anti-infective Applications
Thiazovivin is a thiazole derivative, and studies show thiazole compounds exhibit a wide range of biological activities including antiviral, anticancer, antibacterial, antifungal, and antimalarial properties (Sharma et al., 2019). The research also highlights significant patents of anti-infective and anticancer interest in thiazole-based compounds, providing valuable information for the further design of more active biological agents through various modifications and derivatizations.
Therapeutic and Pharmaceutical Applications
Thiazole derivatives, including Thiazovivin, have been studied extensively for their therapeutic and pharmaceutical applications. Recent studies highlight the therapeutic patent literature on thiazole and its derivatives, discussing their various applications such as inhibitors of phosphatidylinositol-3-kinase, inhibitors of protein kinase, and derivatives modulating enzymes related to metabolism (Leoni et al., 2014, Part 1). Furthermore, the wide variety of possible therapeutic applications of thiazole derivatives with pharmacological activity toward receptors indicates their significant potential in pharmaceutical research (Leoni et al., 2014, Part 2).
Antiproliferative and Antitumor Activities
Thiazole and oxazole compounds, including Thiazovivin, have attracted attention in medicinal chemistry due to their antifungal, antiparasitic, anti-inflammatory, and anticancer activities. A systematic review highlights their antiproliferative and antitumor activities, offering evidence from in vitro and in vivo studies (Guerrero-Pepinosa et al., 2021).
Biological and Therapeutic Activities of Saturated Five-Membered Thiazolidines
Thiazolidine motifs, which Thiazovivin could potentially encompass, behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. These motifs show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities, making them a highly prized moiety in drug discovery (Sahiba et al., 2020).
Thiazole Derivatives in Antimalarial Research
Research also identifies Thiazole as a critical component in antimalarial drugs, with studies focused on the design, synthesis, and evaluation of thiazole derivatives for antimalarial activities. The structure-activity relationship of substituted thiazole nucleus as potential new antimalarials has been extensively studied, underlining the ongoing research in this field (Kumawat, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKQCZBPPCLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673091 | |
Record name | Thiazovivin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide | |
CAS RN |
1226056-71-8 | |
Record name | Thiazovivin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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